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Compound of Interest

Compound Name: 3-(4-Ethylphenoxy)azetidine
CAS No.: 1219948-83-0
Cat. No.: B1392427

Get Quote

Executive Summary & Compound Architecture

3-(4-Ethylphenoxy)azetidine represents a "privileged structure" in drug discovery—a scaffold
capable of binding to multiple receptor types due to its specific geometric and physicochemical
properties. It is chemically defined as a four-membered nitrogen heterocycle (azetidine) linked
via an ether bond to a para-ethyl substituted phenyl ring.

Pharmacophore Deconstruction

To understand its biological targets, we must first dissect its molecular interaction potential:
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Structural Motif

Physicochemical Role

Biological Interaction
Potential

Azetidine Ring

High pKa (~9.5-10.5),

Secondary Amine

Cationic Head: Mimics the
protonated amine of
neurotransmitters (Serotonin,
Dopamine, Histamine). Forms
ionic bonds with Asp/Glu
residues in receptor binding

pockets.

Ether Linkage

H-Bond Acceptor, Rotatable

Linker: Provides flexibility and
hydrogen bonding capability.
Critical for positioning the
aromatic ring relative to the

amine.

Phenyl Ring

Aromatic, Planar

Pi-Stacking: Engages in

interactions with aromatic
residues (Phe, Trp, Tyr) in the

target protein.

4-Ethyl Group

Lipophilic, Steric Bulk

Hydrophobic Anchor: Fills
deep hydrophobic pockets.
The para-substitution extends
the molecule's reach,
improving selectivity over

smaller analogs.

Primary Target Class: Monoamine Transporters

(MATs)[1][2]

Probability: High Rationale: Structural Isosterism to SSRIS/SNRIs

The most scientifically grounded target for 3-(4-Ethylphenoxy)azetidine is the Monoamine

Transporter family, specifically the Serotonin (SERT), Norepinephrine (NET), and Dopamine
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(DAT) transporters.

The Mechanistic Link

Classic antidepressants like Fluoxetine and Nisoxetine are aryloxypropylamines. 3-(4-
Ethylphenoxy)azetidine is a conformationally constrained analog of these drugs. By locking
the amine into an azetidine ring, the entropic penalty of binding is reduced, often leading to
higher affinity.

o SERT (Serotonin Transporter): The 4-ethyl substituent mimics the lipophilic trifluoromethyl
group of fluoxetine, occupying the hydrophobic S2 sub-pocket of the transporter.

o NET (Norepinephrine Transporter): The secondary amine of the azetidine is crucial for NET
selectivity. The rigid ring structure positions the nitrogen to interact with Asp75 in the NET
binding site.

Signaling Pathway Impact

Inhibition of these transporters prevents the reuptake of neurotransmitters, increasing their
synaptic concentration.

Allosteric/Competitive Increased Neurotransmitter

Binding SERTINET Transporter _ Blocks Reuptake Synaptlc Cleft Concentration M Post-Synaptic Receptor

Post-Synaptic Rec
(5-HT2A/ Adrenergic)
Figure 1: Mechanism of Monoamine Transporter Modulation

Activation Downstream Signaling

3-(4-Ethylphenoxy)azetidine

Click to download full resolution via product page

[3]
Secondary Target Class: Histamine H3 Receptors[4]

Probability: Moderate to High Rationale: Basic Amine + Lipophilic Tail Pharmacophore

The Histamine H3 receptor is a G-protein coupled receptor (GPCR) predominantly found in the
CNS.[1] H3 antagonists are sought for cognitive enhancement (ADHD, Alzheimer's).
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Binding Hypothesis

The H3 receptor pharmacophore requires:
o Basic Center: The azetidine nitrogen (pKa ~10) serves as the essential protonated amine.

 Spacer: The ether-linked azetidine provides the correct distance (approx. 3-5 A) between the
basic center and the aromatic region.

 Lipophilic Tail: The 4-ethylphenyl group fits into the lipophilic pocket formed by
transmembrane helices TM3, TM5, and TM6. The ethyl group is particularly effective here,
offering better steric complementarity than a simple methyl group.

Therapeutic Implication

If this compound acts as an H3 antagonist/inverse agonist, it would disinhibit the release of
histamine, acetylcholine, and norepinephrine, promoting wakefulness and cognitive focus.

Exploratory Target: Voltage-Gated Sodium Channels
(Nav)

Probability: Moderate Rationale: "Local Anesthetic" Structural Motif

Many sodium channel blockers (e.g., Mexiletine, Lamotrigine) feature an aryl ether linked to an
amine.

e Navl.7 / Navl.8: These channels are targets for pain management. The 4-ethylphenoxy
moiety is highly lipophilic, allowing the compound to penetrate the lipid bilayer and access
the channel's pore from the intracellular side (the "local anesthetic binding site").

e Mechanism: The compound likely stabilizes the inactivated state of the channel, preventing
high-frequency firing of nociceptive neurons.

Experimental Validation Protocols

To confirm these targets, the following self-validating workflow is recommended.

Protocol A: Radioligand Binding Assay (Screening)
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e Objective: Determine affinity (

) for SERT, NET, and H3.

e Reagents:
o Membrane preparations (HEK293 overexpressing target).
o Radioligands:

-Paroxetine (SERT),

-Nisoxetine (NET),

-N-alpha-methylhistamine (H3).
e Method:

o Incubate membrane fractions with radioligand and varying concentrations of 3-(4-
Ethylphenoxy)azetidine (

M to
M).
o Equilibrate for 60 mins at 25°C.
o Terminate via rapid vacuum filtration over GF/B filters.
o Measure radioactivity via liquid scintillation counting.
 Validation:

values < 100 nM indicate a potent "hit."

Protocol B: Functional FLIPR Assay (GPCR Activity

o Objective: Distinguish between Agonist vs. Antagonist activity at H3.

N’

e System: CHO cells expressing human H3 receptor +
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(promiscuous G-protein to couple to Calcium).

e Method:

o Load cells with Fluo-4 AM calcium dye.

o Antagonist Mode: Pre-incubate with 3-(4-Ethylphenoxy)azetidine, then challenge with

Histamine (

).

o Readout: A reduction in Histamine-induced fluorescence indicates antagonism.

Summary of Potential Targets

Predicted Mode of

Target System . Therapeutic Area Confidence
Action
Norepinephrine o ] )
Inhibitor Depression, ADHD High
Transporter (NET)
Serotonin Transporter . ) ] ]
Inhibitor Anxiety, Depression High
(SERT)
Histamine H3 Antagonist/Inverse Cognitive Disorders, )
. Med-High
Receptor Agonist Narcolepsy
Navl.7 Channel Pore Blocker Neuropathic Pain Medium
Sphingosine-1- ) )
Modulator Autoimmune Diseases Low-Med

Phosphate (S1P)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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